

EOS-984: A First-in-Class ENT1 Inhibitor for Immuno-Oncology

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An In-Depth Technical Guide

Executive Summary

EOS-984 is a pioneering, orally bioavailable, first-in-class small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). Developed by iTeos Therapeutics, **EOS-984** is currently in Phase 1 clinical trials for the treatment of advanced solid tumors.[1][2][3] This document provides a comprehensive technical overview of **EOS-984**, including its mechanism of action, preclinical data, and the methodologies of key experiments, designed for researchers, scientists, and professionals in drug development.

Introduction: The Adenosine Pathway in Immuno-Oncology

The tumor microenvironment (TME) is characterized by high concentrations of adenosine, a potent immunosuppressive molecule. [4] Adenosine exerts its effects on immune cells, particularly T and B cells, through various mechanisms, leading to immune evasion by cancer cells. [4][5] While targeting the extracellular A2A receptor has been a focus of immuno-oncology research, a novel mechanism of adenosine-mediated immunosuppression has emerged involving its intracellular accumulation via ENT1. [6]

Activated T cells upregulate the expression of ENT1, which facilitates the transport of extracellular adenosine into the cell.[6][7] This intracellular accumulation of adenosine disrupts



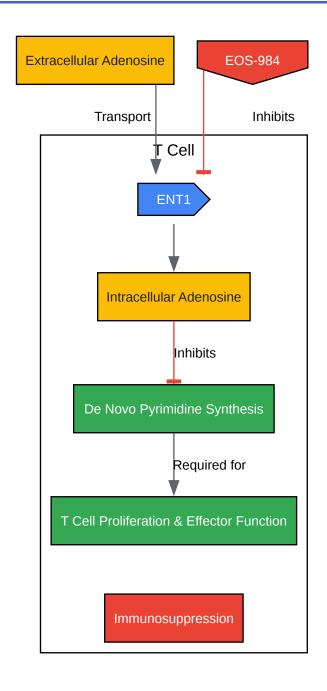
de novo pyrimidine nucleotide synthesis, a critical process for T cell proliferation and effector function.[6][8][9] By inhibiting ENT1, **EOS-984** aims to block this intracellular adenosine uptake, thereby restoring T cell function and enhancing anti-tumor immunity.[3][5]

Mechanism of Action of EOS-984

EOS-984 is a highly potent and selective inhibitor of ENT1.[4][6] By blocking ENT1-mediated transport, **EOS-984** prevents the intracellular accumulation of adenosine in T cells within the high-adenosine TME.[3][10] This blockade restores the de novo pyrimidine synthesis pathway, enabling T cell proliferation and the execution of their anti-cancer effector functions.[6][8] Preclinical studies have demonstrated that ENT1 knockout leads to significant tumor growth inhibition and enhanced CD8+ TIL infiltration, proliferation, and IFN-γ production.[4] **EOS-984** has been shown to phenocopy this effect, leading to the restoration of T cell function and enhanced tumor cell killing.[3][10]

Signaling Pathway





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Caption: Mechanism of **EOS-984** in reversing adenosine-mediated immunosuppression.

Preclinical Data

EOS-984 has demonstrated a promising preclinical profile, characterized by high potency, selectivity, and favorable pharmacokinetic properties. The development of **EOS-984** involved the optimization of the existing ENT1 inhibitor, dilazep, to improve its pharmacological properties.[4]



In Vitro Potency and Selectivity

Parameter	Value	Species	Assay
ENT1 Binding IC50	1.5 nM	-	-
ENT1 H3-Uridine Uptake IC50	2 nM	-	H3-Uridine Uptake Assay
ENT2 Adenosine Uptake IC50	350 nM	-	Adenosine Uptake Assay
Selectivity (ENT2/ENT1)	~175-fold	-	-
T-Cell (0.2% HSA) IC50	0.1 nM	-	T-Cell Proliferation Assay
T-Cell (2% HSA + 0.1% AAG) IC50	11 nM	-	T-Cell Proliferation Assay
T-Cell (50% HS) IC50	7.5 nM	-	T-Cell Proliferation Assay

Data sourced from BioWorld.[4]

Physicochemical and Pharmacokinetic Properties



Parameter	Value	
LogD	2	
рКа	8.7 / 4.1	
Plasma Protein Binding (Fu%) (h/m)	11.2 / 9.7	
Plasma Stability (t½ min) (h/m)	>289 / >289	
Hepatocyte CLint (% at 30 min) (h/m)	76 / 31	
hERG IC50	2.4 μΜ	
Caco-2 Permeability (Paap AB)	0.03 x 10 ⁻⁶ cm/s (ER=2.0)	
Caco-2 Permeability (+ P-gp inhibitor)	2.1 x 10 ⁻⁶ cm/s (ER=7.3)	
Half-life (t½) in dogs	9.5 hours	
Oral Bioavailability (F) in dogs	24% (at 50 mg/kg p.o.)	

Data sourced from BioWorld.[4]

In Vivo Efficacy

In a humanized NCG mouse model with subcutaneous MDA-MB-231 triple-negative breast cancer tumors, **EOS-984** demonstrated anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody.[4] The combination therapy resulted in a synergistic effect, leading to enhanced tumor growth control.[4] These studies also indicated that **EOS-984** induced an immune response, as measured by a CMV antigen recall assay and an NSCLC TIL stimulation assay.[4]

Experimental Protocols

Detailed, step-by-step protocols for the experiments conducted with **EOS-984** are proprietary to iTeos Therapeutics. However, based on publicly available information and general laboratory practices, the following sections outline the likely methodologies for key assays.

ENT1 H3-Uridine Uptake Assay



This assay is a common method to determine the inhibitory activity of compounds against ENT1.

Principle: The assay measures the uptake of a radiolabeled nucleoside, such as ³H-uridine, into cells expressing ENT1. A decrease in the uptake of the radiolabeled substrate in the presence of the test compound indicates inhibition of the transporter.

General Protocol:

- Cell Culture: Cells overexpressing human ENT1 (e.g., MDCKII-hENT1) are cultured to confluence in appropriate media.
- Compound Incubation: Cells are pre-incubated with varying concentrations of EOS-984 or a
 vehicle control.
- Substrate Addition: A solution containing ³H-uridine is added to initiate the uptake reaction.
- Incubation: The cells are incubated for a short period to allow for substrate transport.
- Termination and Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
- Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the EOS-984 concentration.

T-Cell Proliferation Rescue Assay

This assay assesses the ability of **EOS-984** to restore T-cell proliferation in the presence of immunosuppressive adenosine.

Principle: T-cell proliferation, often measured by the dilution of a fluorescent dye like CFSE or by ³H-thymidine incorporation, is inhibited by adenosine. The assay evaluates the extent to which a test compound can reverse this inhibition.

General Protocol:



- T-Cell Isolation: Human T cells are isolated from peripheral blood mononuclear cells (PBMCs).
- Labeling (if using CFSE): T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
- Activation: T cells are activated using anti-CD3/CD28 antibodies or other stimuli.
- Treatment: Activated T cells are treated with adenosine in the presence or absence of varying concentrations of EOS-984.
- Culture: The cells are cultured for several days to allow for proliferation.
- Analysis:
 - CFSE: Proliferation is measured by the dilution of the CFSE dye using flow cytometry.
 - ³H-thymidine: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured.
- Data Analysis: The IC50 for the rescue of proliferation is determined.

In Vivo Humanized Mouse Model

This model is used to evaluate the anti-tumor efficacy and immune-modulating effects of **EOS-984** in a system that incorporates human immune cells.

Principle: Immunodeficient mice (e.g., NCG) are engrafted with human hematopoietic stem cells or PBMCs to reconstitute a human immune system. These mice are then implanted with a human tumor cell line to assess the efficacy of immunotherapies.

General Protocol:

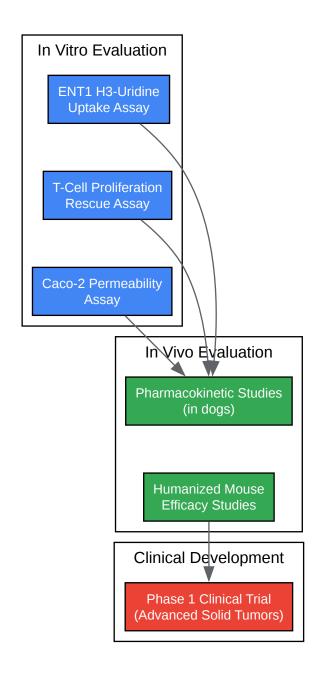
- Humanization: Neonatal or adult NCG mice are irradiated and then injected with human CD34+ hematopoietic stem cells or PBMCs.
- Tumor Implantation: Once the human immune system is established, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically.



- Treatment: When tumors reach a specified size, mice are treated with EOS-984
 (administered orally), an anti-PD-1 antibody, a combination of both, or a vehicle control.
- Monitoring: Tumor growth is monitored regularly by caliper measurements. Body weight and general health are also observed.
- Endpoint Analysis: At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) are harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine production.

Experimental Workflow





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Caption: High-level experimental workflow for the development of EOS-984.

Clinical Development

EOS-984 is currently in a Phase 1 clinical trial (APT-008, NCT06547957) in patients with advanced solid tumors. This is an open-label, dose-escalation and expansion cohort study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **EOS-984** as both a monotherapy and in combination with other anti-cancer



therapies. Topline data from the dose-escalation portion of the trial are anticipated in the second half of 2024.[3]

Conclusion

EOS-984 represents a novel and promising approach in cancer immunotherapy by targeting a distinct mechanism of adenosine-mediated immunosuppression. Its high potency, selectivity for ENT1, and encouraging preclinical data suggest its potential to restore anti-tumor immunity in the challenging, adenosine-rich tumor microenvironment. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of this first-in-class ENT1 inhibitor in patients with advanced cancers.

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